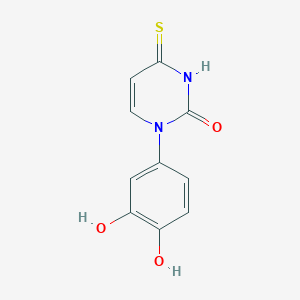
1-(3,4-Dihydroxyphenyl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dihydroxyphenyl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one is a complex organic compound characterized by its unique structure, which includes both phenolic and pyrimidinone moieties
Vorbereitungsmethoden
The synthesis of 1-(3,4-Dihydroxyphenyl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dihydroxybenzaldehyde with thiourea under acidic conditions to form the intermediate, which is then cyclized to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(3,4-Dihydroxyphenyl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding dihydro derivatives using reducing agents such as sodium borohydride.
Substitution: The phenolic hydroxyl groups can undergo nucleophilic substitution reactions with alkyl halides to form ethers. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include quinones, dihydro derivatives, and ethers.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dihydroxyphenyl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure allows it to interact with various biological molecules, making it useful in studying enzyme inhibition and protein binding.
Medicine: Due to its potential antioxidant properties, it is being explored for therapeutic applications in treating oxidative stress-related diseases.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 1-(3,4-Dihydroxyphenyl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dihydroxyphenyl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one can be compared with similar compounds such as:
3,4-Dihydroxyphenylalanine (L-DOPA): Both compounds contain the 3,4-dihydroxyphenyl group, but L-DOPA is an amino acid used in treating Parkinson’s disease.
1-(3,4-Dihydroxyphenyl)-2-thiourea: This compound shares the phenolic and thiourea moieties but lacks the pyrimidinone structure.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): While vanillin has a simpler structure, it also contains a phenolic group and is widely used in flavoring and fragrance industries.
Eigenschaften
CAS-Nummer |
928203-64-9 |
|---|---|
Molekularformel |
C10H8N2O3S |
Molekulargewicht |
236.25 g/mol |
IUPAC-Name |
1-(3,4-dihydroxyphenyl)-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C10H8N2O3S/c13-7-2-1-6(5-8(7)14)12-4-3-9(16)11-10(12)15/h1-5,13-14H,(H,11,15,16) |
InChI-Schlüssel |
UZCDZENYXKYFQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N2C=CC(=S)NC2=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Pentyloxy)phenyl]quinoline-4-carboxylic acid](/img/structure/B14165106.png)
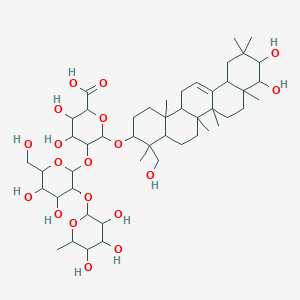
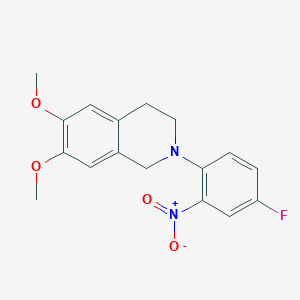

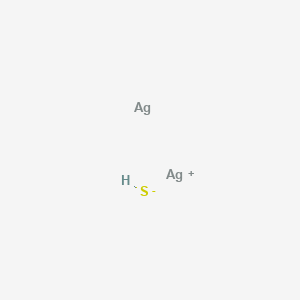
![Methyl (1R,5S)-1,5,6,8-tetrahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocine-3(4H)-propanoate](/img/structure/B14165137.png)
![(E)-1-(4-propan-2-ylphenyl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]methanimine](/img/structure/B14165144.png)
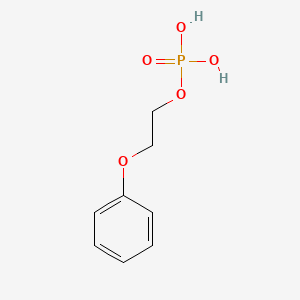
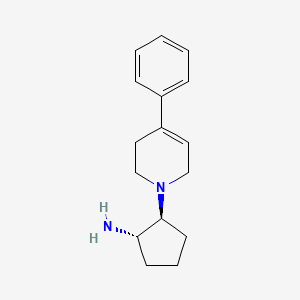
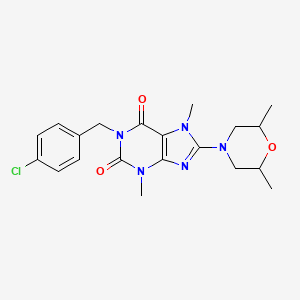
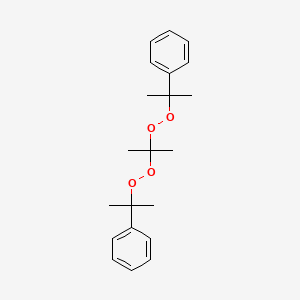
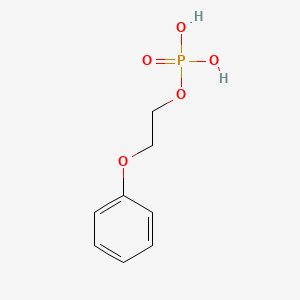
![Methyl 5-[({5-[(2-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-4-carbamoyl-3-methylthiophene-2-carboxylate](/img/structure/B14165181.png)
![1-[(3,4-Dichlorophenyl)methyl]-3-[1-[(3,4-dichlorophenyl)methyl]-1-methylpyrrolidin-1-ium-2-yl]piperidine](/img/structure/B14165196.png)
